molecular formula C6H3Cl2NO B127935 2-Chloronicotinoyl chloride CAS No. 49609-84-9

2-Chloronicotinoyl chloride

Cat. No. B127935
CAS RN: 49609-84-9
M. Wt: 176 g/mol
InChI Key: RXTRRIFWCJEMEL-UHFFFAOYSA-N
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Description

2-Chloronicotinoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the pharmaceutical and agrochemical industries, where it is used to create a range of products, including small molecule anticancer drugs and agrochemicals.

Synthesis Analysis

The synthesis of 2-Chloronicotinoyl chloride and its derivatives has been explored in several studies. For instance, 2-Chloronicotinic acid, a related compound, has been synthesized from 3-cyanopyridine through oxidation, chlorination, and hydrolysis, achieving a high yield and purity . Additionally, Diethyl 2-(2-chloronicotinoyl)malonate, another derivative, has been synthesized using 2-chloronicotinic acid as a starting material, optimized to achieve an 83.3% yield . Furthermore, a variety of (2-chloro-pyridin-3-carbonyl)-heterocyclic nitrogen compounds have been prepared with yields over 70% by reacting with 2-chloronicotinoyl chloride .

Molecular Structure Analysis

The molecular structure of 2-Chloronicotinoyl chloride derivatives has been extensively studied through various techniques such as IR, UV, and X-ray crystallography. For example, the structures of nine N-aryl-2-chloronicotinamides have been reported, showing diverse supramolecular structures in one, two, and three dimensions, linked by hydrogen bonds and aromatic pi-pi stacking interactions . Similarly, the crystal structures of three isomeric 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines have been determined, revealing hydrogen-bonded supramolecular structures .

Chemical Reactions Analysis

2-Chloronicotinoyl chloride reacts with various nucleophiles to form different compounds. A study comparing the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride showed the formation of distinct products under the same reaction conditions, indicating the influence of the nucleophile on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloronicotinoyl chloride and its derivatives are characterized by spectroscopic methods such as IR and MS. These properties are crucial for the identification and quality control of the synthesized compounds. For instance, the synthesis of 2-Chloronicotinic acid was confirmed by IR and MS, ensuring the correct structure and high purity of the product . Additionally, the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase enzyme has been studied, demonstrating its application in the enzymatic production of 2-chloronicotinic acid, a key building block .

Safety And Hazards

2-Chloronicotinoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

2-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRRIFWCJEMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379089
Record name 2-Chloronicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronicotinoyl chloride

CAS RN

49609-84-9
Record name 2-Chloronicotinoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49609-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloronicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.757 g (11.2 mmol) of 2-chloronicotinic acid, 15 ml of thionyl chloride and two droplets of DMF were heated under reflux for 2 hours. The resulting reaction solution was allowed to cool, and then concentrated under reduced pressure. 2-chloronicotinoyl chloride thus obtained was dissolved in 10 ml of acetone, and then packed into a dropping funnel. 891 mg of ammonium thiocyanate was then dissolved in 15 ml of acetone. The aforementioned acetone solution of acid chloride was then added dropwise to the ammonium thiocyanate solution with stirring in 5 minutes. The reaction solution was then heated to a temperature of 40° C. for 5 minutes. The resulting insoluble matters were then removed by filtration. To the acetone solution of 2-chloronicotinoyl isothiocyanate was then added dropwise a mixture of 1.66 g of 4-chloro-N-methylaniline and 10 ml of acetone with stirring in 5 minutes. After the termination of dropwise addition, the reaction mixture was further stirred for 15 hours. The resulting reaction mixture was poured into an about 1,000 ml of ice-water. The compound thus precipitated was collected by filtration, washed with water, and then dried under reduced pressure. The resulting crude product was then recrystallized from ethanol to obtain 2.95 g of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Quantity
1.757 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloronicotinic acid (317 mmol) was diluted with oxalyl chloride (130 mL) and the resulting solution was heated at reflux for 18 h. The volatiles were removed by evaporation to provide 2-chloronicotinoyl chloride in 98% yield as a white solid.
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
HH Xiong, YL Duan, S Jia, DL Shi, ZM Li… - 2017 2nd International …, 2018 - atlantis-press.com
… After the time, 2-chloronicotinoyl chloride (3.00 g, 0.017 mol) was slowly added to the reaction vessel and stirred at room temperature for 2-3 h. The reaction was monitored by thin-layer …
Number of citations: 0 www.atlantis-press.com
MVN De Souza, SMSV Wardell, JL Wardell… - Journal of Sulfur …, 2006 - Taylor & Francis
… Hoffman and Faure Citation11 carried out their reaction between 2-chloronicotinoyl chloride and 2-mercaptoaniline in benzene in the presence of pyridine with a 3 hour period of reflux. …
Number of citations: 1 www.tandfonline.com
EL Fernandes, A Magalhaes, KC Paes… - Journal of Chemical …, 2006 - journals.sagepub.com
… The reactions of 2-chloronicotinoyl chloride and the methylpyridin-2-amines proceeded readily in the presence of triethylamine at room temperature. While the simple amido compounds …
Number of citations: 2 journals.sagepub.com
T Kaminski, G Kirsch - Journal of Heterocyclic Chemistry, 2008 - academia.edu
… 0.05 mol of 2-chloronicotinoyl chloride hydrochloride was mixed with an excess of the … Then, 1 equivalent of 2-chloronicotinoyl chloride hydrochloride was added, and the mixture was …
Number of citations: 10 www.academia.edu
JL Wardell, JN Lowb, C Glidewellc - 2006 - researchgate.net
… obtained from the reactions between 2-chloronicotinoyl chloride and substituted anilines (de Souza et … , (I), obtained from the reaction between 2-chloronicotinoyl chloride and 5-amino-3…
Number of citations: 2 www.researchgate.net
Y Chen, RD Crockett, X Wang, RD Larsen, S Cui… - Synlett, 2013 - thieme-connect.com
… The overall convergent synthesis involved coupling of three key fragments, 2-chloronicotinoyl chloride, 4-isopropyl-3-methylaniline and 7-aminoisoquinoline. A cost-effective and …
Number of citations: 8 www.thieme-connect.com
KR Prasad, M Darbarwar - Synthetic communications, 1992 - Taylor & Francis
… To this solution, a solution of equimolar quantity of 2-chloronicotinoyl chloride (2, 0.002 mol, obtained in situ from 2-cloronicotinic acid and thionyl chloride) in dry benzene (10 ml), …
Number of citations: 9 www.tandfonline.com
BP Boyode, M Sinet, A Farese… - Antiviral Chemistry …, 1995 - journals.sagepub.com
… The condensation of 3-amino-2-chloro-4-trifluoromethyl pyridine with 2-chloronicotinoyl chloride followed by a cyclization with cyclopropylamine provided the corresponding …
Number of citations: 5 journals.sagepub.com
RA Bunce, B Nammalwar, KK Gnanasekaran, NR Cain - Tetrahedron, 2014 - Elsevier
… The process involves treatment of a β-enaminoester with 2-fluoro-5-nitrobenzoyl chloride, 2-fluorobenzoyl chloride or 2-chloronicotinoyl chloride followed by heating in the presence of …
Number of citations: 9 www.sciencedirect.com
RA Bunce, B Nammalwar - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
… Finally, acylation α to the ester group of ethyl 3-(dimethylamino)acrylate with 2-chloronicotinoyl chloride and subsequent reaction with a functionalized aniline also afforded the target …
Number of citations: 15 onlinelibrary.wiley.com

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